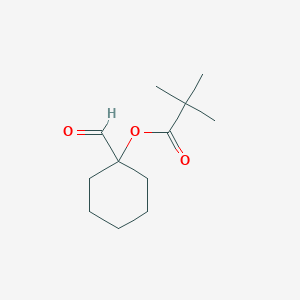
1-Formylcyclohexyl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Formylcyclohexyl 2,2-dimethylpropanoate is an organic compound that features a cyclohexane ring substituted with a formyl group and a 2,2-dimethylpropanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-formylcyclohexyl 2,2-dimethylpropanoate typically involves the esterification of 1-formylcyclohexanol with 2,2-dimethylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Formylcyclohexyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles under basic or acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, alcohols, or thiols under acidic or basic conditions
Major Products Formed:
Oxidation: 1-Formylcyclohexyl 2,2-dimethylpropanoic acid
Reduction: 1-Hydroxycyclohexyl 2,2-dimethylpropanoate
Substitution: Various substituted esters depending on the nucleophile used
Applications De Recherche Scientifique
1-Formylcyclohexyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-formylcyclohexyl 2,2-dimethylpropanoate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding alcohol and acid. These interactions can modulate biological pathways and influence the compound’s activity.
Comparaison Avec Des Composés Similaires
Cyclohexyl 2,2-dimethylpropanoate: Lacks the formyl group, resulting in different reactivity and applications.
1-Formylcyclohexanol: Contains a hydroxyl group instead of the ester, leading to different chemical properties and uses.
2,2-Dimethylpropanoic acid esters: Various esters with different substituents on the cyclohexane ring.
Uniqueness: 1-Formylcyclohexyl 2,2-dimethylpropanoate is unique due to the presence of both a formyl group and an ester group on the cyclohexane ring
Propriétés
Numéro CAS |
85664-65-9 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
(1-formylcyclohexyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H20O3/c1-11(2,3)10(14)15-12(9-13)7-5-4-6-8-12/h9H,4-8H2,1-3H3 |
Clé InChI |
PCMITKHUQLSZQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OC1(CCCCC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


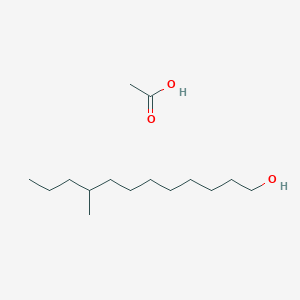
![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)
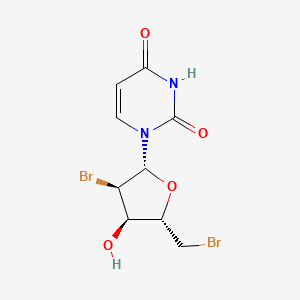

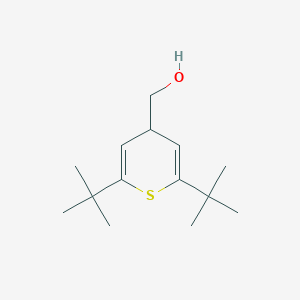
![[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid](/img/structure/B14423625.png)

![2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14423630.png)

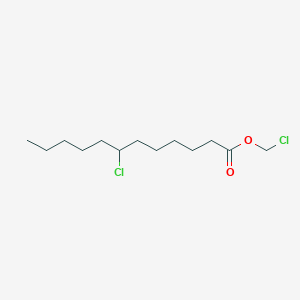

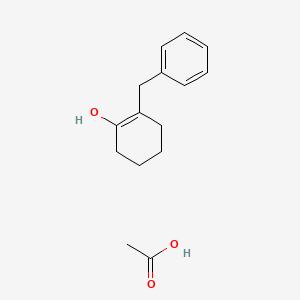

![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
